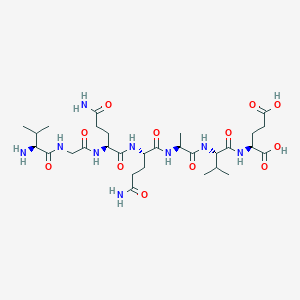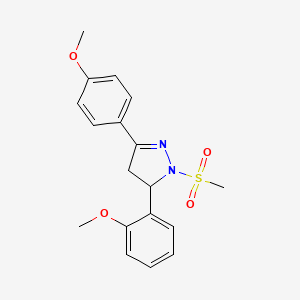![molecular formula C14H25NO4 B14236194 Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate CAS No. 346672-97-7](/img/structure/B14236194.png)
Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate is a chemical compound with a complex structure that includes a pyrrolidinone ring and a heptanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate typically involves the reaction of a pyrrolidinone derivative with a heptanoate ester. The reaction conditions often require the use of a base catalyst and an appropriate solvent to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the efficient production of the compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alcohols and amines can be used in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various ester and amide derivatives.
Aplicaciones Científicas De Investigación
Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxymethyl and pyrrolidinone groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate can be compared with other similar compounds such as:
Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]octanoate: Similar structure but with an additional carbon in the heptanoate chain.
Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]hexanoate: Similar structure but with one less carbon in the heptanoate chain.
The uniqueness of this compound lies in its specific chain length and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
346672-97-7 |
|---|---|
Fórmula molecular |
C14H25NO4 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate |
InChI |
InChI=1S/C14H25NO4/c1-2-19-14(18)7-5-3-4-6-10-15-12(11-16)8-9-13(15)17/h12,16H,2-11H2,1H3/t12-/m1/s1 |
Clave InChI |
YDARFNBVDDWMBQ-GFCCVEGCSA-N |
SMILES isomérico |
CCOC(=O)CCCCCCN1[C@H](CCC1=O)CO |
SMILES canónico |
CCOC(=O)CCCCCCN1C(CCC1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)
![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)
![2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B14236138.png)

![(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)(methylazanediyl)ethane-2,1-diyl] diacetate](/img/structure/B14236149.png)




![N-[2-(3,4-Dihydroquinolin-1(2H)-yl)ethyl]-2,2-diphenylethan-1-amine](/img/structure/B14236202.png)

![Benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy-](/img/structure/B14236211.png)
![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14236224.png)
